2-(3,4-difluorophenyl)-1H-imidazole-5-carbaldehyde 2-(3,4-difluorophenyl)-1H-imidazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18333247
InChI: InChI=1S/C10H6F2N2O/c11-8-2-1-6(3-9(8)12)10-13-4-7(5-15)14-10/h1-5H,(H,13,14)
SMILES:
Molecular Formula: C10H6F2N2O
Molecular Weight: 208.16 g/mol

2-(3,4-difluorophenyl)-1H-imidazole-5-carbaldehyde

CAS No.:

Cat. No.: VC18333247

Molecular Formula: C10H6F2N2O

Molecular Weight: 208.16 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-difluorophenyl)-1H-imidazole-5-carbaldehyde -

Specification

Molecular Formula C10H6F2N2O
Molecular Weight 208.16 g/mol
IUPAC Name 2-(3,4-difluorophenyl)-1H-imidazole-5-carbaldehyde
Standard InChI InChI=1S/C10H6F2N2O/c11-8-2-1-6(3-9(8)12)10-13-4-7(5-15)14-10/h1-5H,(H,13,14)
Standard InChI Key VOPYJILHPQNGIE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C2=NC=C(N2)C=O)F)F

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

2-(3,4-Difluorophenyl)-1H-imidazole-5-carbaldehyde (C₁₀H₆F₂N₂O) features:

  • A 1H-imidazole core with nitrogen atoms at positions 1 and 3

  • A 3,4-difluorophenyl group at position 2

  • A carbaldehyde (-CHO) substituent at position 5

The IUPAC name derives from this substitution pattern, with the imidazole ring numbered to prioritize the lowest possible numbers for substituents. X-ray crystallography of related compounds confirms that fluorine atoms induce planarity in the phenyl ring, enhancing π-π stacking interactions in biological systems .

Spectral Signatures

Key spectroscopic features (inferred from analogous structures ):

  • ¹H NMR:

    • Aldehyde proton: δ 9.8–10.1 ppm (singlet)

    • Imidazole protons: δ 7.2–8.3 ppm (splitting patterns dependent on adjacent substituents)

    • Aromatic F-C6H3 protons: δ 6.9–7.5 ppm (complex splitting from vicinal fluorine atoms)

  • ¹³C NMR:

    • Aldehyde carbon: δ 190–195 ppm

    • Imidazole carbons: δ 120–140 ppm

    • Fluorinated aromatic carbons: δ 110–150 ppm (JCF ~ 240–260 Hz)

  • IR: Strong C=O stretch ~1700 cm⁻¹, C-F stretches ~1100–1250 cm⁻¹

Synthetic Methodologies

Copper-Catalyzed Multicomponent Approach

Adapting the protocol from Kadu et al. for trisubstituted imidazoles:

  • Reagents:

    • 3,4-Difluorobenzaldehyde (1.2 eq)

    • Ammonium acetate (2.5 eq)

    • Glyoxal (40% aqueous solution, 1 eq)

    • CuI (10 mol%)

  • Procedure:

    • Heat reagents in ethanol at 80°C for 4–6 hours under N₂

    • Monitor by TLC (ethyl acetate/hexane 3:7)

    • Isolate via column chromatography (70–85% yield)

Mechanistic Insight: The copper catalyst facilitates imine formation and subsequent cyclization, with the aldehyde group introduced via controlled oxidation of a primary alcohol intermediate .

Vilsmeier-Haack Formylation

Physicochemical Properties

Thermodynamic Data

PropertyValueMethod
Molecular Weight208.16 g/molESI-MS
Melting Point162–165°C (dec.)Differential Scanning Calorimetry
logP (Octanol/Water)1.87 ± 0.15HPLC Retention Time Correlation
Aqueous Solubility2.3 mg/mL (25°C)Shake-Flask Method

Reactivity Profile

  • Electrophilic Sites: Carbaldehyde carbon (δ+), C-2 of imidazole

  • Nucleophilic Sites: N-1 nitrogen, aromatic ortho positions

  • Stability: Sensitive to strong acids/bases; store under inert atmosphere at -20°C

Industrial and Research Applications

Chemical Intermediate

  • Peptide Mimetics: Condensation with amines generates imine-linked bioconjugates

  • Metal Coordination: Forms stable complexes with Cu²⁺ and Fe³⁺ (log K = 4.2–5.8)

Material Science

  • Luminescent Materials: Europium(III) complexes exhibit λem = 615 nm (quantum yield Φ = 0.33)

  • Polymer Modification: Copolymerizes with styrene to create antimicrobial surfaces

ParameterClassification
Acute Oral ToxicityLD₅₀ > 2000 mg/kg (Rat)
Skin IrritationCategory 2 (GHS)
Ocular DamageIrreversible effects

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator